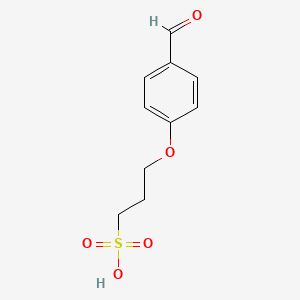
3-(4-Formylphenoxy)propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Formylphenoxy)propane-1-sulfonic acid is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to a propane-1-sulfonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylphenoxy)propane-1-sulfonic acid typically involves the reaction of p-hydroxybenzaldehyde with propane sultone. The process begins with the formation of a phenoxy intermediate, which is then sulfonated to yield the final product. The reaction conditions often include the use of acetamide, ammonium acetate, and 2-acetylpyridine, with the mixture being stirred at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Formylphenoxy)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: 3-(4-Carboxyphenoxy)propane-1-sulfonic acid.
Reduction: 3-(4-Hydroxyphenoxy)propane-1-sulfonic acid.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Formylphenoxy)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Formylphenoxy)propane-1-sulfonic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonic acid moiety enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in biological and chemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
4-Morpholinepropanesulfonic acid (MES): Another buffering agent with similar applications to MOPS.
HEPES: A buffering compound containing a piperazine ring, used in cell culture and biochemical studies.
Uniqueness
3-(4-Formylphenoxy)propane-1-sulfonic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent modifications with biomolecules. This sets it apart from other sulfonic acid derivatives that primarily function as buffering agents.
Eigenschaften
CAS-Nummer |
58464-26-9 |
|---|---|
Molekularformel |
C10H12O5S |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
3-(4-formylphenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H12O5S/c11-8-9-2-4-10(5-3-9)15-6-1-7-16(12,13)14/h2-5,8H,1,6-7H2,(H,12,13,14) |
InChI-Schlüssel |
IRFQBJRIWXLIFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
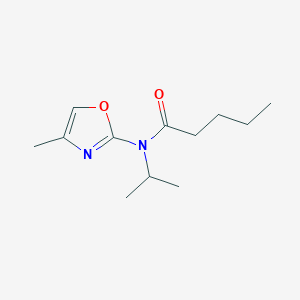

![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)
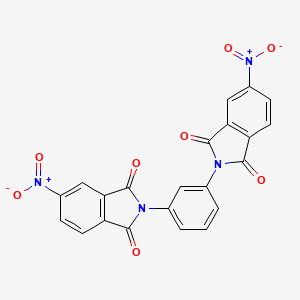
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
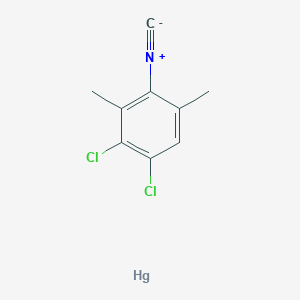
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
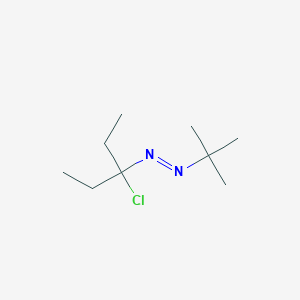

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
